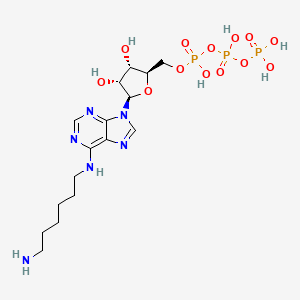
3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ERB-196 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Entzündung und Sepsis. Einige seiner Anwendungen in der wissenschaftlichen Forschung umfassen:
Krebsforschung: ERB-196 wurde auf seine potenziellen Antikrebswirkungen untersucht, insbesondere in Brustkrebsmodellen.
Wirkmechanismus
ERB-196 entfaltet seine Wirkung, indem es selektiv an den Östrogenrezeptor Beta bindet und ihn aktiviert. Diese Aktivierung führt zur Modulation der Genexpression, insbesondere von Genen, die an Entzündungen und dem Zellüberleben beteiligt sind. Zu den beteiligten molekularen Zielen und Signalwegen gehören der nukleare Rezeptor-Kofaktor 1 und verschiedene proinflammatorische Gene .
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
ERB-196 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Phenylnaphthalin-Gerüsts beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Naphthalinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Naphthalinrings.
Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Hydroxyl- und Cyanogruppen werden durch verschiedene chemische Reaktionen in den Naphthalinring eingeführt.
Fluorierung: Die Einführung eines Fluoratoms in den Phenylring wird durch Fluorierungsreaktionen erreicht.
Analyse Chemischer Reaktionen
ERB-196 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen am Naphthalinring können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Cyanogruppe kann reduziert werden, um Amine zu bilden.
Substitution: Das Fluoratom am Phenylring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Chinone, Amine und substituierte Phenylderivate .
Vergleich Mit ähnlichen Verbindungen
ERB-196 ist einzigartig in seiner hohen Selektivität für den Östrogenrezeptor Beta gegenüber dem Östrogenrezeptor Alpha. Ähnliche Verbindungen umfassen:
Diarylpropionitril: Ein weiterer selektiver Östrogenrezeptor-Beta-Agonist mit ähnlichen entzündungshemmenden Eigenschaften.
FERb 033:
Prinaberel: Ein selektiver Östrogenrezeptor-Beta-Agonist mit Anwendungen im Bereich des Neuro- und Entzündungsschutzes.
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOSHDCWCMNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422018 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550997-55-2 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550997-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERB-196 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550997552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERB-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERB-196 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470CL5L4AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1239716.png)
